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Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global

health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively

drug-resistant (XDR) strains.[1] Novel therapeutic strategies are urgently needed. One

promising approach is to target the energy metabolism of M. tuberculosis.[1] The combination

of ND-011992 and Q203 (Telacebec) represents a potent novel anti-TB therapy. Q203 is a

phase 2 clinical candidate that inhibits the cytochrome bcc:aa3 terminal oxidase, a key

component of the mycobacterial respiratory chain.[2][3] However, the functional redundancy of

another terminal oxidase, cytochrome bd oxidase, limits the bactericidal activity of Q203.[2][3]

ND-011992 was identified as an inhibitor of the cytochrome bd oxidase.[2] While ineffective on

its own, ND-011992 acts synergistically with Q203 to achieve a bactericidal effect against both

replicating and non-replicating antibiotic-tolerant mycobacteria.[2][3] This combination therapy

enhances the inhibition of oxygen respiration and leads to a significant depletion of intracellular

ATP.[2]

These application notes provide detailed protocols for in vitro and in vivo assays to evaluate

the synergistic efficacy of the ND-011992 and Q203 combination therapy against M.

tuberculosis.
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Mechanism of Action: Dual Inhibition of Terminal
Oxidases
The synergistic bactericidal activity of the ND-011992 and Q203 combination stems from the

dual blockade of the two main terminal oxidases in the M. tuberculosis electron transport chain.

This dual inhibition effectively shuts down aerobic respiration, leading to a collapse in ATP

production and subsequent bacterial death.[2][3]
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Figure 1: Signaling pathway of ND-011992 and Q203.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/product/b12387952?utm_src=pdf-body
https://www.embopress.org/doi/10.15252/emmm.202013207
https://pubmed.ncbi.nlm.nih.gov/33283973/
https://www.benchchem.com/product/b12387952?utm_src=pdf-body-img
https://www.benchchem.com/product/b12387952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: In Vitro Activity of ND-011992 and Q203

Compound/
Combinatio
n

Target
Organism

Assay Endpoint Value Reference

Q203

M.

tuberculosis

H37Rv

Growth

Inhibition
MIC₅₀ 3.16 nM [4]

ND-011992 +

Q203

M.

tuberculosis

H37Rv

Growth

Inhibition

MIC₅₀ of

Q203
0.97 nM [4]

ND-011992 M. bovis BCG

ATP

Depletion (in

presence of

Q203)

IC₅₀ 0.5 - 1.6 µM [2]

ND-011992

M.

tuberculosis

H37Rv

ATP

Depletion (in

presence of

Q203)

IC₅₀ 2.8 - 4.2 µM [2]

ND-011992 +

Q203
M. bovis BCG

ATP

Depletion

Synergy

FIC Index 0.01 [4]

ND-011992 +

Q203

M.

tuberculosis

H37Rv

ATP

Depletion

Synergy

FIC Index 0.16 [4]

ND-011992 +

Q203
M. bovis BCG

Oxygen

Consumption

Inhibition

IC₅₀ of ND-

011992
0.8 µM [4]

Table 2: In Vivo Efficacy of ND-011992 and Q203
Combination in a Mouse Model of Acute Tuberculosis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b12387952?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7799364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7799364/
https://www.embopress.org/doi/10.15252/emmm.202013207
https://www.embopress.org/doi/10.15252/emmm.202013207
https://pmc.ncbi.nlm.nih.gov/articles/PMC7799364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7799364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7799364/
https://www.benchchem.com/product/b12387952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Bacterial Load
Reduction (log₁₀
CFU/mL)

P-value (vs. Q203
alone)

Reference

Q203 alone Not specified - [2]

Q203 + ND-011992 (3

µM)
Not specified 0.0092 [2]

Q203 + ND-011992 (6

µM)
Not specified 0.00010 [2]

Q203 + ND-011992

(12 µM)
Not specified 0.00079 [2]

Experimental Protocols
In Vitro Synergy Determination: Checkerboard Assay
This protocol determines the fractional inhibitory concentration (FIC) index to quantify the

synergistic interaction between ND-011992 and Q203.
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Figure 2: Workflow for the checkerboard assay.

Materials:
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ND-011992 and Q203 (Telacebec)

M. tuberculosis H37Rv or other relevant strains

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and

0.05% Tween 80

96-well microtiter plates

Multichannel pipette

Plate reader

Protocol:

Prepare Drug Dilutions:

Prepare stock solutions of ND-011992 and Q203 in DMSO.

Perform serial two-fold dilutions of each drug in 7H9 broth to cover a range of

concentrations above and below their individual MIC₅₀ values.

Plate Setup:

In a 96-well plate, add 50 µL of 7H9 broth to each well.

Add 50 µL of each dilution of ND-011992 along the x-axis (columns).

Add 50 µL of each dilution of Q203 along the y-axis (rows). This creates a matrix of drug

combinations.

Include wells with each drug alone and a drug-free control.

Inoculation:

Prepare a mid-log phase culture of M. tuberculosis and adjust the turbidity to a McFarland

standard of 0.5.
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Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵

CFU/mL in each well.

Add 100 µL of the bacterial inoculum to each well.

Incubation:

Seal the plates and incubate at 37°C for 7-14 days.

Read Results:

Determine the MIC of each drug alone and in combination. The MIC is the lowest

concentration of the drug(s) that inhibits visible growth. This can be assessed visually, by

measuring the optical density at 600 nm (OD₆₀₀), or using a viability indicator like

resazurin.

Calculate FIC Index:

The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug

alone.

The FIC Index for each combination is the sum of the individual FICs: FIC Index = FIC of

ND-011992 + FIC of Q203.

Interpretation:

FIC Index ≤ 0.5: Synergy

0.5 < FIC Index ≤ 4: Additive/Indifference

FIC Index > 4: Antagonism

Intracellular ATP Depletion Assay
This assay measures the effect of the drug combination on the intracellular ATP levels of M.

tuberculosis.

Materials:
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ND-011992 and Q203

M. tuberculosis culture

BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar

Luminometer

Protocol:

Bacterial Culture and Treatment:

Grow M. tuberculosis to mid-log phase in 7H9 broth.

Dispense the bacterial culture into a 96-well plate.

Add ND-011992 and Q203 alone and in combination at various concentrations. Include a

DMSO control.

Incubation:

Incubate the plate at 37°C for a defined period (e.g., 15 hours).[2]

ATP Measurement:

Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

Add the BacTiter-Glo™ reagent to each well according to the manufacturer's instructions.

Mix and incubate for the recommended time to lyse the cells and stabilize the luminescent

signal.

Measure the luminescence using a luminometer.

Data Analysis:

Normalize the luminescence readings to the DMSO control.
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Plot the percentage of ATP depletion against the drug concentrations to determine the IC₅₀

for each compound and the combination.

Oxygen Consumption Rate (OCR) Assay
This protocol measures the impact of the drug combination on the rate of oxygen consumption

by M. tuberculosis.
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Figure 3: Workflow for the oxygen consumption assay.
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Materials:

ND-011992 and Q203

M. tuberculosis culture

Seahorse XFe96 Extracellular Flux Analyzer (Agilent) or a similar instrument (e.g., using

MitoXpress® Xtra)

Seahorse XF assay medium

Seahorse XF96 cell culture microplates and sensor cartridges

Protocol:

Cell Plating:

Prepare a mid-log phase culture of M. tuberculosis.

Coat the wells of a Seahorse XF96 plate with an appropriate adhesive (e.g., Cell-Tak).

Seed the M. tuberculosis cells into the wells at an optimized density.

Sensor Cartridge Hydration and Drug Loading:

Hydrate the Seahorse sensor cartridge with Seahorse XF Calibrant overnight in a non-

CO₂ incubator at 37°C.

Prepare solutions of ND-011992 and Q203 in Seahorse XF assay medium.

Load the injection ports of the sensor cartridge with the drug solutions.

Assay Execution:

Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay

medium.

Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and

pH equilibration.
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Place the cell plate in the Seahorse XFe96 analyzer.

Measure the basal oxygen consumption rate (OCR).

Inject ND-011992 and/or Q203 and continue to measure the OCR to determine the effect

of the compounds.

Data Analysis:

Normalize the OCR readings to the baseline measurements.

Compare the OCR of treated cells to that of the vehicle control to determine the extent of

inhibition.

In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol outlines a general procedure for assessing the in vivo efficacy of the ND-011992
and Q203 combination in a murine model of acute TB.

Materials:

BALB/c or C57BL/6 mice

M. tuberculosis H37Rv

Aerosol infection chamber

ND-011992 and Q203

Appropriate vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

Gavage needles

Middlebrook 7H11 agar plates

Protocol:

Infection:
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Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

Treatment:

At a set time post-infection (e.g., 14 days), randomize mice into treatment groups:

Vehicle control

Q203 alone

ND-011992 alone

Q203 + ND-011992 combination

Administer drugs daily or as determined by pharmacokinetic studies, typically via oral

gavage. Dosages should be based on prior studies (e.g., Q203 at 100 nM and ND-011992
at various concentrations).[2]

Evaluation of Bacterial Load:

At selected time points during and after treatment, euthanize a subset of mice from each

group.

Aseptically remove the lungs and/or spleens.

Homogenize the organs in sterile saline.

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colony-forming units (CFU) to determine the bacterial load in each

organ.

Data Analysis:

Convert CFU counts to log₁₀ CFU per organ.
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Compare the bacterial loads between the treatment groups and the vehicle control to

determine the efficacy of the treatments.

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the

observed differences.

Conclusion
The combination of ND-011992 and Q203 presents a promising new therapeutic strategy for

tuberculosis by targeting the respiratory flexibility of M. tuberculosis. The protocols provided

here offer a framework for the preclinical evaluation of this and other similar combination

therapies. Rigorous in vitro and in vivo testing is crucial for advancing novel anti-TB regimens

to the clinic.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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